D-Lactose monohydrate

Catalog No.
S1801181
CAS No.
10039-26-6
M.F
C12H22O11.H2O
C12H24O12
M. Wt
360.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Lactose monohydrate

CAS Number

10039-26-6

Product Name

D-Lactose monohydrate

IUPAC Name

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate

Molecular Formula

C12H22O11.H2O
C12H24O12

Molecular Weight

360.31 g/mol

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2

InChI Key

WSVLPVUVIUVCRA-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O

Alpha-lactose monohydrate is a glycoside.

D-Lactose monohydrate (α-lactose monohydrate) is a highly crystalline, thermodynamically stable disaccharide utilized as a primary diluent, binder, and carrier in pharmaceutical and fine chemical manufacturing. Unlike amorphous or anhydrous forms, this specific hydrate features a fully saturated crystal lattice containing one molecule of water per lactose molecule, which imparts high resistance to further ambient moisture uptake [1]. Its characteristic tomahawk-shaped monoclinic crystals provide predictable surface energetics and consistent flow properties. In industrial procurement, D-Lactose monohydrate is prioritized for its low baseline hygroscopicity, quantified physical stability under varying humidity, and its established status as the benchmark carrier for dry powder inhaler (DPI) formulations [2].

Generic substitution among lactose excipients frequently leads to formulation failures due to distinct phase behaviors and moisture sensitivities. Substituting pure α-lactose monohydrate with spray-dried lactose introduces an amorphous matrix that is highly susceptible to moisture-induced plasticization, leading to spontaneous recrystallization, severe caking, and a dramatic loss of tensile strength[1]. Similarly, utilizing anhydrous lactose (β-lactose or anhydrous α-lactose) risks moisture hysteresis; the anhydrous form readily absorbs ambient water to convert into the monohydrate state, causing unpredictable dimensional changes and flow disruptions during storage [2]. For procurement, failing to specify the monohydrate form when thermodynamic stability is required will compromise shelf-life, alter active pharmaceutical ingredient (API) release profiles, and accelerate chemical degradation.

Quantified Moisture Resistance and Caking Prevention

When exposed to high humidity environments, α-lactose monohydrate demonstrates the lowest hygroscopicity among lactose variants because its crystal lattice is already hydrated and thermodynamically stable. In comparative storage studies at 75% relative humidity (RH), spray-dried lactose (containing amorphous fractions) absorbed significant moisture, leading to severe hard caking and a reduction in powder tensile strength from 2.1 MPa to 0.9 MPa within 30 days. In contrast, α-lactose monohydrate maintained its physical integrity and flowability without forming hard cakes [1].

Evidence DimensionMoisture-induced caking and tensile strength reduction
Target Compound DataMaintains physical integrity; minimal hygroscopicity at 75% RH
Comparator Or BaselineSpray-dried lactose: Severe hard caking; tensile strength drops from 2.1 to 0.9 MPa
Quantified Difference>50% loss of tensile strength in comparator; target remains stable
ConditionsStorage at 75% Relative Humidity for 30 days

Procuring the monohydrate form prevents moisture-induced caking and flow failures in formulations exposed to varying ambient humidity.

Minimized Chemical Reactivity with Amine-Containing APIs

Lactose is a reducing sugar that can undergo the Maillard reaction (non-enzymatic browning) when co-formulated with primary or secondary amines. Crystalline α-lactose monohydrate exhibits a highly ordered structure with restricted molecular mobility, significantly suppressing this degradation pathway. Comparative kinetic studies demonstrate that amorphous lactose—often present in spray-dried substitutes—exhibits substantially higher Maillard reaction rates due to its increased surface area and capacity to harbor free moisture [1].

Evidence DimensionMaillard reaction (non-enzymatic browning) rate
Target Compound DataLow reactivity due to crystalline lattice and lack of free moisture
Comparator Or BaselineAmorphous/Spray-dried lactose: Substantially accelerated browning kinetics
Quantified DifferenceSignificantly higher chemical stability in the target crystalline monohydrate
ConditionsCo-formulation with amine-containing APIs under stress testing

Essential for preventing the chemical degradation and discoloration of sensitive, amine-containing active pharmaceutical ingredients.

Thermodynamic Stability for Dry Powder Inhaler (DPI) Carriers

In inhalation drug delivery, the carrier must provide predictable surface energetics to ensure consistent API detachment during aerosolization. α-lactose monohydrate is the most thermodynamically stable polymorph, establishing it as the benchmark for DPIs. Conversely, anhydrous β-lactose is thermodynamically unstable under high humidity, exhibiting a tendency for moisture uptake and mutarotation (conversion between α and β anomers) [1]. This instability alters the surface energy and adhesive forces over time, compromising the fine particle fraction (FPF) delivered to the patient.

Evidence DimensionThermodynamic stability and mutarotation risk
Target Compound DataThermodynamically stable; consistent surface energetics
Comparator Or BaselineAnhydrous β-lactose: Prone to moisture uptake and mutarotation
Quantified DifferenceTarget eliminates moisture-driven surface energy shifts seen in anhydrous forms
ConditionsCarrier-based dry powder inhaler (DPI) formulations under varying RH

Guarantees reproducible aerosolization and reliable lung deposition profiles, which are critical for regulatory approval of inhalation products.

Thermal Dehydration Enthalpy as a Purity Metric

Differential Scanning Calorimetry (DSC) provides a precise quantitative metric for verifying the absence of unstable amorphous fractions in lactose procurement. Pure α-lactose monohydrate exhibits a distinct dehydration endotherm at approximately 146°C, with a high dehydration enthalpy of 157 J/g. In contrast, spray-dried lactose, which contains roughly 10% amorphous matrix, yields a significantly lower dehydration enthalpy of 126 J/g [1]. This thermal signature allows buyers to quantitatively verify the fully crystalline nature of the monohydrate.

Evidence DimensionDehydration enthalpy (J/g) via DSC
Target Compound Data157 J/g (100% crystalline monohydrate)
Comparator Or BaselineSpray-dried lactose: 126 J/g (~10% amorphous content)
Quantified Difference31 J/g difference reflecting the unstable amorphous fraction in the comparator
ConditionsDifferential Scanning Calorimetry (DSC) heating past 140°C

Provides a strict QA/QC thermal benchmark to ensure procured batches are free of physically unstable amorphous lactose.

Dry Powder Inhaler (DPI) Carrier Formulations

Due to its predictable surface energetics and strict thermodynamic stability, α-lactose monohydrate is the standard choice for DPI carriers. It ensures consistent API detachment and avoids the mutarotation and moisture-uptake risks associated with anhydrous lactose [1].

Moisture-Resistant Oral Solid Dosage Forms

For tablets and capsules exposed to high or fluctuating humidity, the monohydrate form prevents the severe caking and loss of tensile strength seen with spray-dried lactose, ensuring long-term physical integrity [2].

Amine-Containing API Co-Formulations

When formulating with active ingredients containing primary or secondary amines, pure crystalline α-lactose monohydrate is selected over amorphous or spray-dried variants to suppress the Maillard reaction and prevent non-enzymatic browning[3].

Physical Description

Solid; [Merck Index]

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

360.12677620 Da

Monoisotopic Mass

360.12677620 Da

Heavy Atom Count

24

UNII

EWQ57Q8I5X

Dates

Last modified: 08-15-2023

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